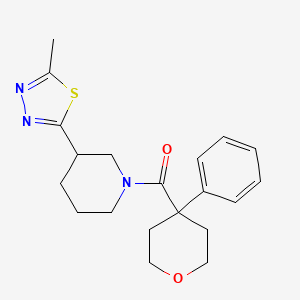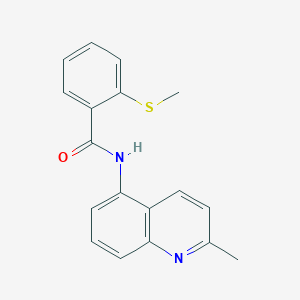![molecular formula C19H25N3O2 B6587464 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1251626-31-9](/img/structure/B6587464.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, hereafter referred to as ‘Compound X’, is an organic compound with a wide range of applications in scientific research. This compound was first synthesized in the late 1990s, and has since been used in a variety of studies in the fields of biochemistry and physiology. Compound X is a versatile molecule, and its various properties make it an ideal tool for laboratory experiments.
科学研究应用
Compound X has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various environmental factors on the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, Compound X has been used in studies of the effects of various metabolic pathways on the body, as well as in studies of the effects of various genetic mutations on the body.
作用机制
Compound X works by binding to specific proteins in the body, called ‘receptors’. These receptors are located on the surface of cells, and when Compound X binds to them, it triggers a cascade of biochemical reactions within the cell. These reactions can lead to a variety of physiological effects, depending on the type of receptor that Compound X binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X depend on the type of receptor that it binds to. For example, if Compound X binds to a receptor that is involved in the regulation of blood pressure, then it can lead to a decrease in blood pressure. Compound X can also bind to receptors that are involved in the regulation of hormones, and this can lead to changes in hormone levels. Additionally, Compound X can bind to receptors that are involved in the regulation of metabolism, and this can lead to changes in metabolic pathways.
实验室实验的优点和局限性
The advantages of using Compound X in laboratory experiments include its versatility, its relatively low cost, and its ability to bind to a wide range of receptors. Additionally, Compound X is relatively easy to synthesize, and it can be stored for long periods of time without degradation. The main limitation of using Compound X in laboratory experiments is that it is not very specific, and it can bind to a wide range of receptors, which can lead to unintended effects.
未来方向
The future of Compound X lies in its ability to be used in a variety of research applications. One possible application is in the development of drugs that target specific receptors in the body. Another possible application is in the development of diagnostic tests that can detect the presence of specific receptors in the body. Additionally, Compound X could be used in the development of new treatments for various diseases, such as cancer, diabetes, and heart disease. Finally, Compound X could be used to study the effects of various environmental factors on the body, such as air pollution, water pollution, and radiation.
合成方法
Compound X can be synthesized by a method known as ‘acylation’. This involves the use of a carboxylic acid, such as acetic acid, to form an ester linkage with the cyclohexenyl group of Compound X. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of approximately 80°C. The reaction is then quenched with aqueous acid, such as hydrochloric acid, to form the desired product.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(20-12-11-16-7-3-1-4-8-16)15-21-13-14-22(19(21)24)17-9-5-2-6-10-17/h2,5-7,9-10H,1,3-4,8,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOGFWBSMBARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)
![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)
![1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587432.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B6587475.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B6587481.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
